molecular formula C7H8N4O2 B11029929 6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one

6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one

Cat. No.: B11029929
M. Wt: 180.16 g/mol
InChI Key: HSIYYXKYQGWEPN-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one typically involves the reaction of ethyl hydrazinecarboxylate with 2-cyanoacetamide under basic conditions to form the triazole ring. This intermediate is then cyclized with formamide to yield the final product. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 6-ethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one.

    Reduction: Formation of 6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-ol.

    Substitution: Formation of various substituted triazolopyrimidines depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, 6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as a neuroprotective agent. Studies have demonstrated its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .

Medicine

In medicine, this compound is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its anti-inflammatory properties also make it a candidate for the treatment of inflammatory conditions .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one involves the inhibition of key enzymes and signaling pathways involved in inflammation and oxidative stress. It targets molecular pathways such as the NF-kB pathway, which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one: Lacks the ethyl group, which may affect its biological activity.

    6-methyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its reactivity and biological properties.

    6-ethyl-7-methoxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical behavior and interactions.

Uniqueness

6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and hydroxyl groups enhances its ability to interact with biological targets and undergo various chemical transformations, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

6-ethyl-5-hydroxy-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C7H8N4O2/c1-2-4-5(12)9-7-10-8-3-11(7)6(4)13/h3,13H,2H2,1H3,(H,9,10,12)

InChI Key

HSIYYXKYQGWEPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=NN=C2NC1=O)O

Origin of Product

United States

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